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Introduction

Quantitative Polymerase Chain Reaction (qPCR) is a highly sensitive and specific technique

used to measure the abundance of a specific nucleic acid sequence in a sample.[1][2][3] When

combined with reverse transcription (RT-qPCR), it becomes a powerful tool for quantifying

mRNA levels, providing insights into gene expression patterns under various experimental

conditions.[1][3] This document provides a detailed protocol for the measurement of a target

gene expression using SYBR Green-based RT-qPCR, a common and cost-effective method.[4]

Principle of the Assay

The RT-qPCR process for gene expression analysis involves several key steps:[3][4]

RNA Extraction: Isolation of total RNA from cells or tissues.[4][5]

cDNA Synthesis: Reverse transcription of the extracted mRNA into complementary DNA

(cDNA), which serves as the template for the qPCR reaction.[3][4]

qPCR Amplification: The cDNA is amplified in the presence of a fluorescent dye (e.g., SYBR

Green) that binds to double-stranded DNA.[4]

Real-Time Detection: The fluorescence emitted during amplification is measured in real-time,

allowing for the quantification of the amplified DNA.[4] The cycle at which the fluorescence
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signal crosses a predetermined threshold is known as the quantification cycle (Cq).[4][6] The

Cq value is inversely proportional to the initial amount of target template.[7]

Data Analysis: The relative expression of the target gene is determined by comparing its Cq

value to that of a stably expressed reference gene (also known as a housekeeping gene)

using the comparative Cq (ΔΔCq) method.[8][9]

Key Considerations for Accurate qPCR

RNA Quality: High-quality, intact RNA is crucial for accurate gene expression analysis.

Contaminants such as genomic DNA and proteins can interfere with the RT and qPCR

reactions.[10]

Primer Design: Well-designed primers are essential for specific and efficient amplification of

the target gene.[11][12][13] Key parameters include primer length (typically 18-25

nucleotides), melting temperature (Tm) between 60-63°C, GC content of 40-60%, and an

amplicon size of 70-200 base pairs.[11][12] Primers should be designed to span exon-exon

junctions to avoid amplification of contaminating genomic DNA.[12]

Reference Gene Selection: The choice of reference gene is critical for accurate

normalization.[8][10] The reference gene should have stable expression across all

experimental conditions.[8][14] It is often recommended to test multiple reference genes and

use the geometric mean of the most stable ones for normalization.[7][15] Commonly used

reference genes include GAPDH, ACTB, and 18S rRNA.[8][10]

Experimental Controls: Several controls are necessary to ensure the validity of the results,

including:

No Template Control (NTC): To detect contamination.[2]

No Reverse Transcriptase Control (-RT): To check for genomic DNA contamination.[2]

Experimental Protocols
Protocol 1: Total RNA Extraction
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This protocol is a general guideline and can be adapted based on the starting material and the

chosen RNA extraction kit (e.g., TRIzol, RNeasy).[4][16]

Sample Collection and Lysis:

For cultured cells, wash the cells with PBS and then add the lysis reagent (e.g., TRIzol)

directly to the culture dish.[5]

For tissues, homogenize the tissue in the lysis reagent.[4][16]

Phase Separation:

Add chloroform to the lysate, shake vigorously, and incubate at room temperature.[4][17]

Centrifuge the mixture to separate it into an upper aqueous phase (containing RNA), an

interphase, and a lower organic phase.[4][17]

RNA Precipitation:

Carefully transfer the aqueous phase to a new tube.

Add isopropanol to precipitate the RNA.[17]

Incubate and then centrifuge to pellet the RNA.[17]

RNA Wash and Resuspension:

Wash the RNA pellet with 75% ethanol to remove salts and other impurities.[17]

Air-dry the pellet briefly and resuspend it in nuclease-free water.

Store the RNA at -80°C.[17]

Protocol 2: RNA Quality Control and Quantification

Quantification: Measure the RNA concentration using a spectrophotometer (e.g., NanoDrop).

The absorbance at 260 nm (A260) is used to determine the RNA concentration.
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Purity Assessment: The ratio of absorbance at 260 nm and 280 nm (A260/A280) provides an

estimate of RNA purity. A ratio of ~2.0 is generally considered pure for RNA.

Integrity Assessment (Optional but Recommended): RNA integrity can be assessed by

running the RNA on an agarose gel or using an automated electrophoresis system (e.g.,

Agilent Bioanalyzer). Intact total RNA will show two distinct ribosomal RNA (rRNA) bands.

Protocol 3: First-Strand cDNA Synthesis

This protocol uses a commercial cDNA synthesis kit, which is a common and reliable method.

Prepare the Reverse Transcription Master Mix: On ice, combine the following components

from your cDNA synthesis kit (volumes are examples and should be adjusted based on the

manufacturer's protocol):

5x Reaction Buffer: 4 µl

10x Enzyme Mix (containing reverse transcriptase and RNase inhibitor): 2 µl

DEPC-treated water: to a final volume of 20 µl (including RNA)

Add RNA Template: Add up to 1 µg of total RNA to the master mix.[18]

Incubate: Gently mix and place the tubes in a thermal cycler with the following program:[17]

Primer Annealing: 25°C for 10 minutes

Reverse Transcription: 42°C for 60 minutes

Enzyme Inactivation: 85°C for 5 minutes

Store cDNA: The resulting cDNA can be used immediately for qPCR or stored at -20°C.[17]

Protocol 4: Quantitative PCR (qPCR)

This protocol is for a SYBR Green-based qPCR assay.
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Prepare the qPCR Master Mix: On ice, prepare a master mix for the number of reactions

needed (including controls and technical replicates). For a 20 µl reaction volume:

2x SYBR Green qPCR Master Mix: 10 µl

Forward Primer (10 µM): 0.5 µl

Reverse Primer (10 µM): 0.5 µl

Nuclease-free water: 7 µl

Add cDNA Template: Add 2 µl of diluted cDNA to each well of a qPCR plate. It is

recommended that the cDNA template constitute no more than 10% of the final qPCR

volume.[17]

Add Master Mix: Add 18 µl of the qPCR master mix to each well containing the cDNA

template.

Run the qPCR Program: Place the plate in a real-time PCR instrument and run a standard

cycling program:[19]

Initial Denaturation: 95°C for 10 minutes

40 Cycles:

Denaturation: 95°C for 15 seconds

Annealing/Extension: 60°C for 60 seconds

Melt Curve Analysis: To verify the specificity of the amplification product.[18]

Protocol 5: Data Analysis (ΔΔCq Method)

The comparative Cq (ΔΔCq) method is a widely used technique for relative quantification of

gene expression.[8][9]

Calculate the average Cq value for the technical replicates of the target gene and the

reference gene for each sample (control and treated).
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Calculate the ΔCq for each sample by subtracting the average Cq of the reference gene

from the average Cq of the target gene:

ΔCq = Cq (target gene) - Cq (reference gene)

Calculate the ΔΔCq by subtracting the ΔCq of the control sample from the ΔCq of the treated

sample:

ΔΔCq = ΔCq (treated) - ΔCq (control)

Calculate the fold change in gene expression:

Fold Change = 2-ΔΔCq

Data Presentation
Table 1: RNA Quality Control

Sample Name Concentration (ng/µl) A260/A280 Ratio

Control 1 500 2.05

Control 2 520 2.03

Treated 1 480 2.06

Treated 2 495 2.04

Table 2: qPCR Raw Data (Cq Values)

Sample Target Gene Cq Reference Gene Cq

Control 1 22.5 18.2

Control 2 22.7 18.3

Treated 1 20.1 18.1

Treated 2 20.3 18.4
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Table 3: Relative Gene Expression Analysis (ΔΔCq Method)

Sample
Avg Target
Cq

Avg
Reference
Cq

ΔCq ΔΔCq
Fold
Change (2-
ΔΔCq)

Control 22.6 18.25 4.35 0 1.0

Treated 20.2 18.25 1.95 -2.4 5.28
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Caption: Experimental workflow for quantitative PCR (qPCR) analysis.
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Caption: A hypothetical signaling pathway leading to target gene expression.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b3092710#quantitative-pcr-to-measure-sppo13-target-
gene-expression]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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